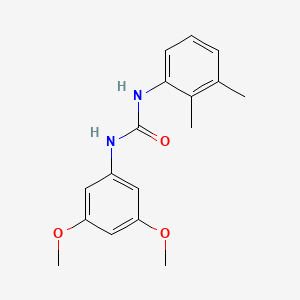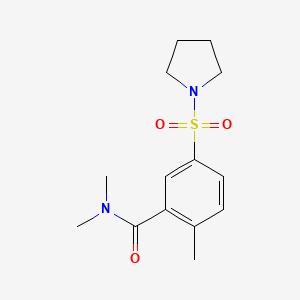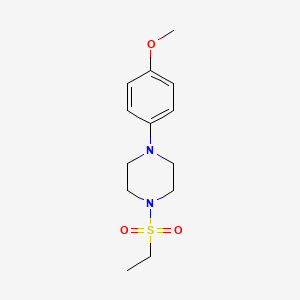
N-(3,5-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea, also known as DMPEU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including serotonin, dopamine, and GABA. This compound has been found to increase the levels of these neurotransmitters in the brain, resulting in its anticonvulsant, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of monoamine oxidase (MAO) activity, which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This compound has also been found to increase the levels of GABA, an inhibitory neurotransmitter that is involved in the regulation of anxiety and seizure activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea has various advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. However, this compound has a short half-life, which may limit its use in long-term experiments. This compound also has poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the study of N-(3,5-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea, including the development of more efficient synthesis methods, the investigation of its potential use as a herbicide, and the study of its effects on other neurotransmitter systems. This compound may also have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. This compound has been found to have anticonvulsant, antidepressant, and anxiolytic properties, making it a potential candidate for the treatment of neurological disorders. This compound has various advantages and limitations for lab experiments, and there are various future directions for its study. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
N-(3,5-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea can be synthesized using various methods, including the reaction of 3,5-dimethoxyaniline with 2,3-dimethylphenyl isocyanate in the presence of a base such as triethylamine. The reaction mixture is then heated under reflux for a few hours, and the resulting product is purified using column chromatography. Other methods of synthesis include the reaction of 3,5-dimethoxyaniline with 2,3-dimethylphenyl carbamate in the presence of a base, or the reaction of 3,5-dimethoxyphenyl isocyanate with 2,3-dimethylaniline.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. This compound has been found to have anticonvulsant, antidepressant, and anxiolytic properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy, depression, and anxiety. This compound has also been studied for its potential use as a herbicide, as it has been found to inhibit the growth of certain plant species.
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-6-5-7-16(12(11)2)19-17(20)18-13-8-14(21-3)10-15(9-13)22-4/h5-10H,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXYADRTHGQUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320586.png)
![3-(1H-imidazol-2-yl)-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5320590.png)

![N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5320602.png)
![2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5320607.png)
![N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B5320608.png)

![3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5320614.png)
![6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5320630.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5320641.png)
![N,N-diethyl-3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]-2-propen-1-amine oxalate](/img/structure/B5320642.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5320658.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5320667.png)